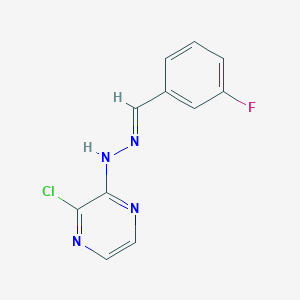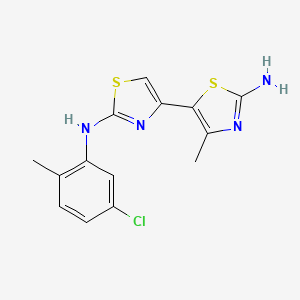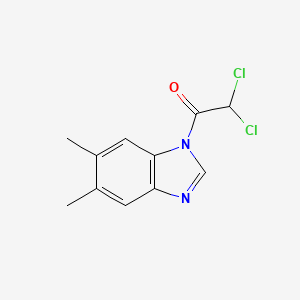![molecular formula C16H21NO4S B5724926 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid, also known as AMPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. AMPA is a non-competitive antagonist of the glutamate receptor, which plays a critical role in the regulation of synaptic plasticity and neuronal excitability.
Wissenschaftliche Forschungsanwendungen
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a promising drug candidate for future clinical trials. Additionally, this compound has been used as a tool compound in neuroscience research to study the role of glutamate receptors in synaptic plasticity and neuronal excitability.
Wirkmechanismus
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid acts as a non-competitive antagonist of the glutamate receptor by binding to a specific site on the receptor and blocking the binding of glutamate. This leads to a decrease in the excitatory neurotransmission mediated by the glutamate receptor, which can have both therapeutic and adverse effects depending on the context.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons. Additionally, this compound has been shown to decrease the levels of oxidative stress markers in the brain, suggesting that it may have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid has several advantages as a tool compound for neuroscience research. It is a highly specific antagonist of the glutamate receptor, allowing for precise modulation of glutamate signaling. Additionally, this compound has a long half-life, allowing for sustained effects on neuronal excitability. However, this compound also has limitations as a tool compound, including its potential for off-target effects and its non-specific effects on other glutamate receptor subtypes.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid. One area of interest is the development of more selective this compound receptor antagonists that can modulate glutamate signaling with greater specificity. Additionally, the potential therapeutic applications of this compound in neurological disorders warrant further investigation, particularly in clinical trials. Finally, the role of this compound in synaptic plasticity and neuronal excitability continues to be an active area of research, with new insights into its mechanism of action and physiological effects emerging.
Synthesemethoden
The synthesis of 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid involves the reaction of 4-methylphenylacetic acid with 1-azepanesulfonyl chloride in the presence of a base. The resulting product is then subjected to an acid-catalyzed dehydration to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for scientific research.
Eigenschaften
IUPAC Name |
(E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-13-6-7-14(8-9-16(18)19)12-15(13)22(20,21)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKRUYFECKPSNI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)




![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)


![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)

![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)